2-(Ethoxyacetyl)pyridine

Description

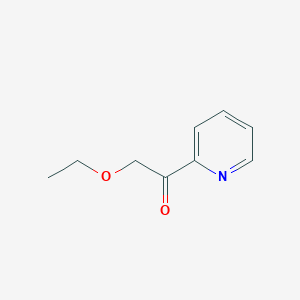

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-7-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYCIGPGDVYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576784 | |

| Record name | 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143359-17-5 | |

| Record name | 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethoxyacetyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for the preparation of 2-(ethoxyacetyl)pyridine, a valuable pyridine derivative in medicinal chemistry and materials science. The primary and most elucidated route commences with the functionalization of 2-picoline, proceeding through key intermediates, 2-(2-hydroxyethyl)pyridine and 2-(2-ethoxyethyl)pyridine. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Primary Synthesis Pathway: A Three-Step Approach from 2-Picoline

The most direct and well-documented synthesis of this compound involves a three-step sequence starting from the readily available 2-picoline. This pathway includes an initial condensation with paraformaldehyde to yield 2-(2-hydroxyethyl)pyridine, followed by an etherification to form 2-(2-ethoxyethyl)pyridine, and a final oxidation to afford the desired product.

Caption: Primary synthesis route for this compound.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

The initial step involves the reaction of 2-picoline with paraformaldehyde in the presence of an acid catalyst and a high-boiling solvent such as N,N-dimethylformamide (DMF). This reaction proceeds via an aldol-type condensation mechanism.

Experimental Protocol:

In a three-necked flask, 76.0 g of 2-picoline, 49.3 g of paraformaldehyde, 0.82 g of oxalic acid, 150.0 g of DMF, and 25.0 g of water are combined.[1] The mixture is stirred at 90°C for 2-3 hours until all solids have dissolved. The reaction temperature is then raised to 110°C and maintained for 30 hours.[1] Post-reaction, unreacted 2-picoline is removed by distillation at atmospheric pressure at 150°C. The temperature is then increased to 180°C, and the product, 2-(2-hydroxyethyl)pyridine, is collected by vacuum distillation at 110-120°C.[1]

| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to 2-picoline) |

| 2-Picoline | 76.0 g | 1 |

| Paraformaldehyde | 49.3 g | ~2 |

| Oxalic Acid | 0.82 g | ~0.01 |

| DMF | 150.0 g | - |

| Water | 25.0 g | - |

| Reaction Temperature | 90°C (initial), 110°C (main) | - |

| Reaction Time | 30 hours | - |

| Product Yield | 36.73% (single-pass conversion) | - |

| Product Purity | 99.0% | - |

Table 1: Quantitative data for the synthesis of 2-(2-hydroxyethyl)pyridine.[1]

Step 2: Etherification of 2-(2-Hydroxyethyl)pyridine to 2-(2-Ethoxyethyl)pyridine

This transformation is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction involves the deprotonation of the hydroxyl group of 2-(2-hydroxyethyl)pyridine with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent like ethyl iodide.

Experimental Protocol:

To a solution of 2-(2-hydroxyethyl)pyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, one equivalent of sodium hydride is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation. Subsequently, 1.1 equivalents of ethyl iodide are added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the careful addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(2-ethoxyethyl)pyridine.

| Reagent/Parameter | Molar Ratio (relative to 2-(2-hydroxyethyl)pyridine) |

| 2-(2-Hydroxyethyl)pyridine | 1 |

| Sodium Hydride (NaH) | 1 |

| Ethyl Iodide | 1.1 |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | High (typically >80% for Williamson ether synthesis) |

Table 2: Representative quantitative data for the Williamson ether synthesis of 2-(2-ethoxyethyl)pyridine.

Step 3: Oxidation of 2-(2-Ethoxyethyl)pyridine to this compound

The final step is the oxidation of the secondary alcohol functionality in 2-(2-ethoxyethyl)pyridine to a ketone. Pyridinium chlorochromate (PCC) is an effective and relatively mild oxidizing agent for this transformation, minimizing the risk of over-oxidation.[2][3]

Experimental Protocol:

To a suspension of 1.5 equivalents of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂) is added a solution of 2-(2-ethoxyethyl)pyridine in CH₂Cl₂ at room temperature.[3] The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford this compound.

| Reagent/Parameter | Molar Ratio (relative to 2-(2-ethoxyethyl)pyridine) |

| 2-(2-Ethoxyethyl)pyridine | 1 |

| Pyridinium Chlorochromate (PCC) | 1.5 |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | High (typically >85% for PCC oxidations) |

Table 3: Representative quantitative data for the oxidation of 2-(2-ethoxyethyl)pyridine.[3]

Alternative Synthesis Pathways

While the three-step synthesis from 2-picoline is the most established route, other potential pathways can be considered, although they are less detailed in the current literature.

Alternative Pathway 1: From 2-Acetylpyridine

This hypothetical pathway would involve the introduction of an ethoxy group at the alpha-position of 2-acetylpyridine. A possible, though challenging, route could involve alpha-bromination of 2-acetylpyridine followed by a nucleophilic substitution with sodium ethoxide.

Caption: A potential alternative synthesis route from 2-acetylpyridine.

Alternative Pathway 2: From 2-Cyanopyridine

Conclusion

The synthesis of this compound is most reliably achieved through a three-step pathway starting from 2-picoline. This method involves the synthesis of 2-(2-hydroxyethyl)pyridine, followed by a Williamson ether synthesis to introduce the ethoxy group, and a final oxidation step. While alternative routes from 2-acetylpyridine or 2-cyanopyridine are theoretically possible, they are less established and require further investigation to determine their viability and efficiency. The detailed protocols and quantitative data provided in this guide for the primary pathway offer a solid foundation for the successful laboratory-scale synthesis of this compound.

References

- 1. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]

- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

An In-depth Technical Guide to 2-(Ethoxyacetyl)pyridine

CAS Number: 143359-17-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 2-(Ethoxyacetyl)pyridine. This guide is a compilation of calculated data, information from structurally related compounds, and established synthetic methodologies. Experimental protocols are illustrative and require optimization.

Physicochemical Properties

Quantitative data for this compound is largely unavailable in public literature. The following table summarizes calculated and predicted values, alongside data from structurally analogous compounds for comparative purposes.

| Property | This compound | 2-Acetylpyridine (for comparison) | 2-Ethoxypyridine (for comparison) |

| Molecular Formula | C₉H₁₁NO₂ | C₇H₇NO[1] | C₇H₉NO[2] |

| Molecular Weight | 165.19 g/mol | 121.14 g/mol [1] | 123.15 g/mol [2] |

| Melting Point | Data not available | 8-10 °C[3] | Data not available |

| Boiling Point | 265.8±25.0 °C (Predicted) | 188-189 °C[3] | Data not available |

| Solubility | Data not available | Miscible in water[4] | Data not available |

Synthesis and Experimental Protocols

There are no specific published synthetic procedures for this compound. However, its structure suggests plausible synthetic routes based on established organic chemistry reactions. Two potential pathways are outlined below.

Pathway A: Etherification of 2-(Hydroxyacetyl)pyridine

This approach involves the synthesis of an α-hydroxy ketone precursor, followed by etherification.

Experimental Workflow:

Caption: Proposed synthesis of this compound via etherification.

Protocol for Williamson Ether Synthesis (Hypothetical):

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxyacetyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Etherification: Cool the resulting alkoxide solution back to 0 °C. Add iodoethane (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Acylation of a Pyridine Derivative

This route would involve the formation of the acyl group through a Grignard-type reaction or other acylation methods.

Experimental Workflow:

Caption: Proposed synthesis of this compound via acylation.

Protocol for Acylation (Hypothetical):

-

Grignard Reagent Formation: Prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in anhydrous THF under an inert atmosphere.

-

Acylation: In a separate flame-dried flask, dissolve ethoxyacetyl chloride (1 equivalent) in anhydrous THF and cool to -78 °C. To this solution, add the prepared 2-pyridylmagnesium bromide solution (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, the pyridine scaffold is a well-established pharmacophore in drug discovery. Pyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The ethoxyacetyl group may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Potential Research Areas:

-

Antimicrobial Screening: Given the known antimicrobial properties of many pyridine derivatives, this compound could be screened against various bacterial and fungal strains.

-

Anticancer Research: The pyridine ring is present in numerous kinase inhibitors and other anticancer agents. This compound could be evaluated for cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition Assays: The ketone functionality could potentially interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Signaling Pathway Analysis (Hypothetical):

Should this compound exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be elucidated through signaling pathway analysis.

References

An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)acetate: Discovery, History, and Synthesis

A Note on Nomenclature: The compound "2-(Ethoxyacetyl)pyridine" is not commonly found in scientific literature. This guide focuses on the closely related and well-documented compound, Ethyl 2-(pyridin-2-yl)acetate , which is likely the intended subject of interest. This compound features a pyridine ring substituted at the 2-position with an ethyl acetate group.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Ethyl 2-(pyridin-2-yl)acetate, a significant heterocyclic compound with applications in chemical synthesis and as a precursor for various derivatives with potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Ethyl 2-(pyridin-2-yl)acetate is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 165.19 g/mol | [1][2][3][4] |

| CAS Number | 2739-98-2 | [1][2][4] |

| Appearance | Clear to light yellow liquid | [2][3][5] |

| Boiling Point | 135-137 °C at 28 mmHg; 70 °C at 0.05 mmHg | [3][5] |

| Density | 1.084 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.497 | [3] |

| Spectroscopic Data | Key Peaks/Shifts | Reference |

| ¹H NMR | See detailed spectra in referenced literature. | [1] |

| ¹³C NMR | See detailed spectra in referenced literature. | [1] |

| Mass Spectrometry (GC-MS) | m/z: 165 (M+), 120, 93, 92, 29 | [1] |

| Infrared (IR) Spectroscopy | See detailed spectra in referenced literature. | [1] |

Discovery and History

The synthesis of esters of 2-pyridineacetic acid, including the ethyl ester, has been documented in chemical literature for several decades. An early method for the preparation of Ethyl 2-pyridylacetate was described in a 1956 publication in Archiv der Pharmazie, indicating its availability and use in the mid-20th century.[6] A detailed and widely referenced synthetic procedure was published in Organic Syntheses, a notable collection of reliable methods for the preparation of organic compounds, with references pointing to work from as early as 1934.[5]

The primary interest in Ethyl 2-(pyridin-2-yl)acetate and its derivatives stems from its utility as a versatile building block in organic synthesis. The presence of the pyridine ring and the ester functionality allows for a wide range of chemical transformations, leading to the creation of more complex molecules. In recent years, derivatives of Ethyl 2-(pyridin-2-yl)acetate have been investigated for their potential biological activities. For instance, a 2017 study described the synthesis of novel heterocyclic derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties, which were tested for their antimicrobial and antiviral activities.[7][8][9] This highlights the ongoing relevance of this compound in medicinal chemistry research.

Experimental Protocols for Synthesis

Several methods for the synthesis of Ethyl 2-(pyridin-2-yl)acetate have been reported. Below are detailed protocols for two key methods.

Method 1: From α-Picoline via Picolyllithium and Carbonation

This classic method, detailed in Organic Syntheses, involves the lithiation of α-picoline, followed by carboxylation with dry ice and subsequent esterification.[5]

Experimental Workflow:

Caption: Synthesis of Ethyl 2-(pyridin-2-yl)acetate from α-Picoline.

Detailed Protocol:

-

Preparation of Picolyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, phenyllithium is prepared by reacting bromobenzene with lithium metal in absolute ether. To this solution, α-picoline is added dropwise to form a dark red-brown solution of picolyllithium.[5]

-

Carboxylation: The solution of picolyllithium is then poured slowly onto crushed dry ice. The mixture is stirred until the color of the picolyllithium is discharged.[5]

-

Esterification: After removing the ether by distillation under reduced pressure, absolute ethanol is added to the residue. The solution is then saturated with dry hydrogen chloride while cooling in an ice bath. The mixture is allowed to stand overnight.[5]

-

Workup and Purification: The ethanol is removed by distillation, and the residue is dissolved in chloroform. A paste of potassium carbonate in water is added to neutralize the mixture. The chloroform layer is separated, and the solvent is removed. The crude product is then purified by fractional distillation under reduced pressure to yield Ethyl 2-pyridylacetate.[5]

Method 2: Synthesis of Derivatives for Biological Screening

This method outlines the initial step in a multi-step synthesis to create a library of derivatives of Ethyl 2-(pyridin-2-yl)acetate for biological evaluation, as described in a 2017 study.[7]

Experimental Workflow:

Caption: Conversion of Ethyl 2-(pyridin-2-yl)acetate to its hydrazide.

Detailed Protocol:

-

Reaction Setup: Ethyl 2-(pyridin-2-yl)acetate is dissolved in ethanol.

-

Addition of Hydrazine Hydrate: To this solution, 80% hydrazine hydrate is added.

-

Reaction: The mixture is stirred at room temperature for 2 hours.

-

Isolation: The resulting product, 2-(pyridin-2-yl)acetohydrazide, is then used as a starting material for the synthesis of various thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole derivatives.[7]

Applications in Drug Discovery and Development

Ethyl 2-(pyridin-2-yl)acetate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyridine nucleus is a common scaffold in many approved drugs, and modifications of the ethyl acetate side chain can lead to compounds with diverse biological activities.

As demonstrated by Szulczyk et al. (2017), derivatives of Ethyl 2-(pyridin-2-yl)acetate have been synthesized and evaluated for their in vitro antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. Furthermore, these compounds were tested for their cytotoxicity and antiviral activity against HIV-1.[8][9] While the parent compound itself is not the active agent, its role as a readily available starting material makes it valuable for the exploration of new chemical space in the search for novel therapeutic agents.

Conclusion

Ethyl 2-(pyridin-2-yl)acetate is a foundational molecule in pyridine chemistry with a history of use in organic synthesis for over half a century. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of more complex molecules. The continued interest in its derivatives for applications in medicinal chemistry underscores its lasting importance to the scientific community. This guide has provided a detailed overview of its discovery, synthesis, and potential applications, offering a valuable resource for researchers in the field.

References

- 1. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Ethyl 2-pyridylacetate 98 2739-98-2 [sigmaaldrich.com]

- 4. ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2 [matrix-fine-chemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. [New synthesis of 2-pyridine-acetic acid ethyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(Ethoxyacetyl)pyridine: An In-depth Technical Guide

This guide, therefore, outlines a plausible synthetic route and the expected spectroscopic characteristics based on analogous compounds. This information is intended to serve as a foundational resource for researchers planning to synthesize and characterize 2-(Ethoxyacetyl)pyridine.

Proposed Synthesis

A viable synthetic pathway to this compound involves a two-step process starting from the commercially available 2-acetylpyridine.

-

Bromination of 2-Acetylpyridine: The first step is the alpha-bromination of 2-acetylpyridine to form 2-(bromoacetyl)pyridine or its hydrobromide salt. This is a standard reaction for alpha-halogenation of ketones.

-

Williamson Ether Synthesis: The resulting 2-(bromoacetyl)pyridine can then be subjected to a Williamson ether synthesis by reacting it with sodium ethoxide or ethanol to yield the target compound, this compound.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and analytical workflow.

Caption: Synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics can be anticipated.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H6 (Pyridine) |

| ~8.0 | dt | 1H | H4 (Pyridine) |

| ~7.8 | d | 1H | H3 (Pyridine) |

| ~7.4 | dd | 1H | H5 (Pyridine) |

| ~4.8 | s | 2H | -C(=O)-CH₂-O- |

| ~3.6 | q | 2H | -O-CH₂-CH₃ |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O |

| ~152 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~128 | C5 (Pyridine) |

| ~122 | C3 (Pyridine) |

| ~72 | -C(=O)-CH₂-O- |

| ~67 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1580, 1470, 1430 | C=C and C=N stretches (pyridine ring) |

| ~1120 | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment Ion |

| [M]+ | Molecular ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-OC₂H₅]+ | Loss of an ethoxy group |

| Py-C=O+ | Picolinoyl cation |

| Py+ | Pyridinium cation |

Ionization method: Electron Ionization (EI)

Experimental Protocols

As no specific experimental protocols for the synthesis and spectroscopic analysis of this compound are available, general procedures for analogous reactions are provided below. Researchers should optimize these protocols for the specific substrate.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Typical parameters include a proton-decoupled sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment.

General Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Data Acquisition: Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-(Ethoxyacetyl)pyridine

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the predicted mechanism of action of 2-(Ethoxyacetyl)pyridine, a novel pyridine derivative. In the absence of direct experimental data for this specific compound, this document synthesizes findings from structurally analogous compounds, particularly derivatives of 2-acetylpyridine, to propose a putative pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities with potential therapeutic applications.

Executive Summary

This compound is a heterocyclic ketone with a pyridine core, a structure known for a wide array of biological activities. While direct studies on this compound are not publicly available, analysis of its structural analogues, particularly 2-acetylpyridine derivatives, suggests potential as an antiproliferative and antimicrobial agent. The primary putative mechanism of action is centered around the chelation of intracellular iron, leading to the disruption of cellular processes that are dependent on this metal, such as DNA synthesis and repair. Furthermore, the pyridine moiety suggests the possibility of interactions with various enzymatic targets. This guide will delve into the predicted mechanisms, supporting data from related compounds, and propose experimental workflows for validation.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₁₁NO₂. It features a pyridine ring substituted at the 2-position with an ethoxyacetyl group. The presence of the pyridine nitrogen atom and the carbonyl and ether functionalities suggests the potential for this molecule to act as a ligand for metal ions and to participate in hydrogen bonding, which are key interactions for biological activity.

Putative Mechanism of Action

Based on the established activities of structurally similar 2-acetylpyridine derivatives, the following mechanisms of action are proposed for this compound.

Iron Chelation and Disruption of Iron Homeostasis

A prominent mechanism of action for 2-acetylpyridine thiosemicarbazones, close structural analogs, is their potent iron chelation activity.[1] Iron is a critical cofactor for numerous enzymes involved in cell growth and proliferation, including ribonucleotide reductase, which is essential for DNA synthesis.

Proposed Signaling Pathway:

Caption: Putative mechanism of this compound via iron chelation.

By chelating intracellular iron, this compound could form a redox-active complex that leads to the generation of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis. The potent antiproliferative effects of 2-acetylpyridine thiosemicarbazones are attributed to this iron chelation efficacy.[1]

Potential Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. While no specific enzyme targets have been identified for this compound, related pyridine derivatives have been shown to inhibit a range of enzymes, including:

-

Histone Deacetylases (HDACs): Certain pyridine-based hydroxamates and 2'-aminoanilides are potent HDAC inhibitors, suggesting that the pyridine ring can serve as a scaffold for targeting these enzymes.[2]

-

Other Kinases and Enzymes: The versatility of the pyridine ring allows for its incorporation into inhibitors of various other enzymes, and its potential interactions should be explored.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro antiproliferative activity of 2-acetylpyridine thiosemicarbazone (HApT) analogs, which provide a benchmark for the potential potency of this compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| HApT Analog 1 | L1210 | 0.001 | [1] |

| HApT Analog 2 | L1210 | 0.002 | [1] |

| HApT Analog 3 | L1210 | > 1 | [1] |

| HApT Analog 4 | L1210 | 0.002 | [1] |

Proposed Experimental Protocols

To validate the putative mechanism of action of this compound, the following experimental workflow is proposed.

Experimental Workflow Diagram:

Caption: A logical workflow for the preclinical evaluation of this compound.

Antiproliferative Activity Screening

-

Objective: To determine the cytotoxic effects of this compound against a panel of cancer cell lines.

-

Methodology:

-

Culture selected cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Assess cell viability using an MTT or SRB assay.

-

Calculate the IC₅₀ value for each cell line.

-

Iron Chelation Assay

-

Objective: To determine if this compound can chelate intracellular iron.

-

Methodology:

-

Load cancer cells with Calcein-AM, a fluorescent probe quenched by iron.

-

Treat cells with this compound or a known iron chelator (e.g., deferoxamine) as a positive control.

-

Measure the increase in calcein fluorescence using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates iron chelation.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the analysis of its structural analogs provides a strong rationale for its potential as an antiproliferative agent acting through iron chelation. The proposed experimental workflows offer a clear path for validating these hypotheses and further exploring the therapeutic potential of this compound. Future research should focus on synthesizing this compound and conducting the outlined in vitro and in vivo studies to confirm its biological activity and mechanism of action. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of this chemical scaffold.

Disclaimer: This document is based on a predictive analysis of structurally related compounds and is intended for research and informational purposes only. The biological activities and mechanisms described for this compound are putative and require experimental validation.

References

An In-depth Technical Guide to 2-(Ethoxyacetyl)pyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(ethoxyacetyl)pyridine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Although direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established synthetic methodologies for analogous compounds and the known biological activities of related pyridine derivatives. This guide covers plausible synthetic routes, potential pharmacological relevance, and detailed hypothetical experimental protocols to facilitate further research and development in this area.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are extensively found in natural products and synthetic pharmaceuticals.[1] The pyridine ring is a key component in numerous drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties.

One such functionalization is the introduction of an ethoxyacetyl group at the 2-position of the pyridine ring, yielding this compound. This modification introduces a ketone and an ether linkage, which can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity. This guide will explore the synthetic pathways to access this core structure and the potential therapeutic applications of its derivatives.

Synthesis of this compound

A general approach for the synthesis of α-alkoxy ketones involves the deprotonation of the corresponding methyl ketone followed by reaction with an appropriate electrophile.[3] A potential synthetic pathway is outlined below.

Hypothetical Synthetic Pathway

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-depth Technical Guide: Safety and Handling of 2-(Ethoxyacetyl)pyridine

Notice: Following a comprehensive search of publicly available scientific databases and safety literature, it has been determined that there is a significant lack of detailed information regarding the safety, handling, and biological activity of 2-(Ethoxyacetyl)pyridine. No specific Material Safety Data Sheets (MSDS), toxicological studies, or standardized experimental protocols for its synthesis or application in drug development could be identified.

This guide, therefore, serves to highlight the absence of critical data and to provide a general framework for handling novel pyridine derivatives, emphasizing the precautionary principles that should be applied by researchers, scientists, and drug development professionals when working with uncharacterized chemical compounds.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | Not readily available |

| Structure | (A structural representation would be placed here if available) |

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicity data for this compound, a conservative approach to hazard assessment is mandatory. The pyridine moiety is a common structural motif in many pharmacologically active and potentially toxic compounds. Therefore, this compound should be treated as a potentially hazardous substance.

Assumed Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Handle with appropriate personal protective equipment (PPE) to avoid all routes of exposure.

-

Skin Corrosion/Irritation: Unknown. Assumed to be a potential skin irritant.

-

Serious Eye Damage/Irritation: Unknown. Assumed to be a potential eye irritant.

-

Respiratory or Skin Sensitization: Unknown.

-

Germ Cell Mutagenicity: Unknown.

-

Carcinogenicity: Unknown.

-

Reproductive Toxicity: Unknown.

Recommended Precautionary Statements:

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P262 | Do not get in eyes, on skin, or on clothing. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: A General Framework

In the absence of specific experimental protocols, the following sections provide generalized methodologies that would be appropriate for the initial synthesis and characterization of a novel compound like this compound. These are illustrative and must be adapted and optimized by qualified researchers.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely involve the acylation of a suitable pyridine precursor. A possible, though unverified, synthetic route is outlined below.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(Ethoxyacetyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-(Ethoxyacetyl)pyridine as a versatile starting material. The following sections detail synthetic strategies, experimental procedures, and characterization data for the preparation of compounds with potential biological activities.

Introduction

This compound is a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic systems. The presence of a reactive ketone, an ether linkage, and a pyridine ring offers multiple sites for chemical modification, enabling the construction of diverse molecular scaffolds. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines key reactions and provides step-by-step protocols for researchers engaged in the discovery and development of novel therapeutic agents.

Synthetic Applications and Protocols

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. The following protocol describes a Gewald-type reaction for the synthesis of a substituted thieno[2,3-b]pyridine derivative starting from a chalcone derived from this compound.

Experimental Protocol: Synthesis of Ethyl 3-amino-6-(2-ethoxypyridin-4-yl)-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate

This protocol is adapted from a similar synthesis using a chloro-substituted acetylpyridine.[3]

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of this compound (1.65 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the chalcone intermediate.

Step 2: Synthesis of the Thieno[2,3-b]pyridine

-

A mixture of the chalcone from Step 1 (10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL) is treated with piperidine (0.5 mL).

-

The reaction mixture is heated at reflux for 6 hours.

-

After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure product.

Characterization Data (Hypothetical, based on analogous compounds[3])

| Compound | Formula | MW | Yield (%) | M.P. (°C) | 1H NMR (δ ppm) |

| Ethyl 3-amino-6-(2-ethoxypyridin-4-yl)-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate | C24H21FN4O3S | 476.52 | 75 | 210-212 | 1.32 (t, 3H, CH3), 1.45 (t, 3H, OCH2CH3), 4.10 (q, 2H, CH2), 4.45 (q, 2H, OCH2CH3), 4.50 (s, 2H, NH2), 7.20-7.80 (m, 6H, Ar-H), 8.40 (s, 1H, pyr-H) |

Synthesis of Pyrimidine and Pyran Derivatives

The activated methylene group in this compound can participate in condensation reactions with various reagents to form fused heterocyclic systems like pyrimidines and pyrans. These scaffolds are prevalent in many biologically active molecules.[4]

Experimental Protocol: One-pot Synthesis of a Fused Pyrano[2,3-b]pyridine Derivative

This protocol is a representative example of a multicomponent reaction to construct a complex heterocyclic system.[5]

-

A mixture of this compound (1.65 g, 10 mmol), malononitrile (0.66 g, 10 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (25 mL) is refluxed for 8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from glacial acetic acid to give the pure pyrano[2,3-b]pyridine derivative.

Quantitative Data for Synthesized Pyridine Derivatives with Antimicrobial Activity [5]

| Compound ID | R1 | R2 | Yield (%) | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |

| 5a | H | Phenyl | 85 | 0.8 | 30 |

| 5g | 4-Cl | Phenyl | 89 | 0.2 | 10 |

| 5h | 4-Br | Phenyl | 82 | 0.4 | 15 |

| 5i | 4-NO2 | Phenyl | 78 | 1.3 | 42 |

| 5j | 2-Cl | Phenyl | 88 | 0.5 | 20 |

| 5k | 2,4-diCl | Phenyl | 86 | 0.3 | 12 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and screening of novel compounds.

Diagram 2: Signaling Pathway Inhibition by a Pyridine Derivative

Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyridine-based compound.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold for the development of new therapeutic agents. Further derivatization and biological evaluation of the synthesized compounds are encouraged to identify lead candidates for various disease targets. The adaptability of the reactions allows for the creation of diverse chemical libraries for high-throughput screening.

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]

- 5. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Ethoxyacetyl)pyridine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of 2-(Ethoxyacetyl)pyridine, a pyridine-based ligand. Due to the limited availability of direct literature on this compound in catalysis, this document leverages data from the closely related and well-studied ligand, 2-acetylpyridine, and its derivatives. The protocols and potential applications described herein are based on established catalytic systems and are intended to serve as a starting point for researchers exploring the utility of this compound.

Introduction to this compound as a Ligand

This compound belongs to the family of 2-acylpyridines, which are known to form stable complexes with a variety of transition metals. The presence of the pyridine nitrogen and the carbonyl oxygen allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring. The ethoxy group in this compound introduces additional electronic and steric properties that can influence the catalytic activity of its metal complexes. It is anticipated that metal complexes of this compound will find applications in various catalytic transformations, including hydrogenation and oxidation reactions.

Potential Catalytic Applications

Based on the known catalytic activities of structurally similar 2-acylpyridine ligands, metal complexes of this compound are proposed as potential catalysts for the following transformations:

-

Hydrogenation of Ketones: Nickel complexes of N-heterocyclic carbene ligands have been successfully employed for the hydrogenation of 2-acetylpyridine.[1] It is plausible that a nickel complex of this compound could catalyze the hydrogenation of various ketones to their corresponding alcohols.

-

Oxidation of Sulfides and Alkenes: Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands, derived from 2-acetylpyridine, have shown catalytic activity in the oxidation of thioanisole and styrene using hydrogen peroxide as the oxidant.[2] This suggests that an iron complex of this compound could be a viable catalyst for similar oxidation reactions.

-

Transfer Hydrogenation: Ruthenium(II)-arene complexes bearing pyridine-quinoline ligands have been demonstrated to be effective catalysts for the transfer hydrogenation of ketones.[3] A ruthenium complex of this compound could potentially exhibit similar catalytic activity.

Synthesis Protocols

Synthesis of this compound Ligand

A plausible synthetic route to this compound could involve the reaction of 2-cyanopyridine with ethylmagnesium bromide, followed by hydrolysis. An alternative approach could be the etherification of 2-(bromoacetyl)pyridine. As a representative protocol, the synthesis of a 2-acetylpyridine derivative is provided below, which can be adapted for this compound.

Protocol: Synthesis of 2-Methyl-1-(pyridine-2-yl)propane-1-one (A 2-acetylpyridine derivative) [4]

-

Charge a 250 mL round-bottom flask with 2-acetylpyridine (3.53 g, 29 mmol) in 58 mL of dry toluene.

-

Add sodium hydride (2.1 g, 3 equivalents) and 18-crown-6-ether (0.2 mol%).

-

Stir the mixture for 20 minutes.

-

Add iodomethane (3.5 mL, 2 equivalents).

-

Continue stirring the reaction mixture for 3 hours at room temperature (23 ± 1 °C).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and purify the product by column chromatography.

General Protocol for the Synthesis of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.

Protocol: General Synthesis of a Metal(II) Complex with a 2-acetylpyridine-derived Ligand [5]

-

Dissolve the 2-acetylpyridine-derived ligand (0.02 mol) in ethanol (50 mL).

-

Add a solution of the metal(II) chloride hydrate (e.g., NiCl₂·6H₂O, ZnCl₂, CdCl₂) (0.01 mol) in ethanol (10 mL) to the ligand solution.

-

Reflux the reaction mixture for 5 hours using a water bath.

-

Cool the reaction mixture to allow the colored complex to precipitate.

-

Filter the solid, wash with ethanol, and then several times with diethyl ether.

-

Dry the complex under vacuum.

Application Protocols in Catalysis

The following protocols are adapted from literature on related 2-acylpyridine ligands and can be used as a starting point for evaluating the catalytic activity of this compound complexes.

Protocol for Catalytic Hydrogenation of 2-Acetylpyridine

This protocol is based on the hydrogenation of 2-acetylpyridine using a Nickel(II) N-heterocyclic carbene complex and can be adapted for a this compound-metal complex.[1]

Materials:

-

2-Acetylpyridine (substrate)

-

Phenylsilane (reducing agent)

-

[M(2-ethoxyacetylpyridine)n]Clx (catalyst)

-

Solvent (e.g., H₂O, Methanol)

-

Reaction tube (10 mL)

-

Stirring apparatus

Procedure:

-

In a 10 mL reaction tube, add 2-acetylpyridine (0.1 mmol, 0.0112 mL), phenylsilane (0.1 mmol, 0.123 mL), and the catalyst (e.g., 6 mol %).

-

Add 3 mL of the chosen solvent.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction for the formation of 1-(pyridin-2-yl)ethan-1-ol.

-

To analyze the conversion, extract the reaction mixture with ethyl acetate and analyze by GC-MS.

Table 1: Representative Data for Hydrogenation of 2-Acetylpyridine (Data adapted from a similar catalytic system)

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Conversion (%) |

| 6 | 25 | 24 | H₂O | >95 |

| 4 | 25 | 24 | H₂O | 85 |

| 2 | 25 | 24 | H₂O | 70 |

| 6 | 50 | 12 | Methanol | >95 |

Protocol for Catalytic Oxidation of Thioanisole

This protocol is based on the oxidation of thioanisole using an Iron(II) complex of a pyridine-substituted thiosemicarbazone and can be adapted for a this compound-metal complex.[2]

Materials:

-

Thioanisole (substrate)

-

Hydrogen peroxide (H₂O₂) (oxidant)

-

[Fe(2-ethoxyacetylpyridine)n]X₂ (catalyst)

-

Acetonitrile (solvent)

-

Reaction vial

-

Stirring apparatus

Procedure:

-

Prepare a solution of the iron catalyst in acetonitrile.

-

In a reaction vial, add thioanisole to the catalyst solution.

-

Add hydrogen peroxide to the mixture to initiate the reaction.

-

Stir the reaction at room temperature.

-

Monitor the formation of thioanisole sulfoxide by a suitable analytical technique (e.g., GC-MS, HPLC).

Table 2: Representative Data for Oxidation of Thioanisole (Data adapted from a similar catalytic system)

| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |

| Thioanisole | Fe(II)-complex | H₂O₂ | Acetonitrile | Thioanisole sulfoxide | High |

| Styrene | Fe(II)-complex | H₂O₂ | Acetonitrile | Benzaldehyde | Moderate |

Visualizations

Caption: Plausible synthesis of this compound.

Caption: Catalytic hydrogenation workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. files.core.ac.uk [files.core.ac.uk]

Analytical Methods for the Detection of 2-(Ethoxyacetyl)pyridine

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 2-(Ethoxyacetyl)pyridine. While specific validated methods for this compound are not widely published, this guide adapts established methodologies for pyridine and its derivatives, which are applicable with appropriate validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Spectrophotometric methods are also discussed as a potential screening tool.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including reaction mixtures, final products, and biological samples. This document outlines the most probable and effective analytical approaches based on the well-documented analysis of similar pyridine compounds.[1][2][3]

Analytical Techniques

The principal methods for the analysis of pyridine derivatives are chromatography-based, owing to their versatility, sensitivity, and selectivity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of non-volatile or thermally labile pyridine compounds.[2][4] It offers various stationary phases and mobile phase compositions to achieve optimal separation.

-

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds.[1][5] For pyridine derivatives, it provides high resolution and sensitivity, especially when paired with specific detectors.

-

Mass Spectrometry (MS): Coupling either HPLC or GC with MS provides high selectivity and sensitivity, allowing for definitive identification and quantification at trace levels.[1][5][6]

-

Spectrophotometry: UV-Visible spectrophotometry can be a simpler, more accessible method for quantification, particularly for screening purposes, though it may lack the specificity of chromatographic methods.[7]

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for pyridine derivatives, which can be expected for a validated method for this compound.

| Parameter | HPLC-UV | GC-FID | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.3 - 3 µg/mL | 3 - 30 ng/mL | 0.3 - 3 ng/mL |

| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 98 - 102% |

| Precision (% RSD) | < 2% | < 5% | < 3% | < 2% |

Note: These values are indicative and will need to be experimentally determined during method validation for this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate analysis and to protect the analytical instrumentation. The choice of method depends on the sample matrix.

Protocol 4.1.1: General Sample Preparation for HPLC and GC

-

Dissolution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of the mobile phase).

-

Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the sample to fall within the linear range of the calibration curve.

-

Internal Standard: Add an internal standard if required for improved accuracy and precision.

Protocol 4.1.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)

This method is used to clean up complex samples and concentrate the analyte.[8]

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte of interest with a strong solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.[2][4][9]

Protocol 4.2.1: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 260 nm (based on the pyridine chromophore).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Prepare a calibration curve by injecting standards of known concentrations.

-

Inject the prepared samples.

-

Quantify the analyte by comparing the peak area with the calibration curve.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. ez.restek.com [ez.restek.com]

- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Scale-up Synthesis of 2-(Ethoxyacetyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(Ethoxyacetyl)pyridine, a valuable intermediate in pharmaceutical development. The described methodology is a robust two-step process commencing with the synthesis of 2-acetylpyridine from readily available 2-picolinic acid, followed by the conversion of 2-acetylpyridine to the target molecule, this compound. The protocols detailed herein are designed for scalability and provide key quantitative data, including reaction yields and purity, to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

Pyridine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. Specifically, functionalized 2-acetylpyridines serve as crucial precursors for more complex molecular architectures. This application note outlines a reliable and scalable two-step synthesis of this compound, focusing on practical and efficient procedures suitable for larger-scale production.

The synthetic strategy involves:

-

Synthesis of 2-Acetylpyridine: A malonic ester synthesis approach starting from 2-picolinic acid. This method is advantageous for scale-up due to its use of common reagents and relatively mild conditions.[1][2]

-

Synthesis of this compound: An α-bromination of 2-acetylpyridine followed by a Williamson ether synthesis with sodium ethoxide to introduce the ethoxy group.

This document provides detailed experimental protocols, data summaries, and workflow diagrams to aid researchers in the successful synthesis and purification of this compound.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Step 1: Scale-up Synthesis of 2-Acetylpyridine

This step involves a three-stage process: formation of 2-picolinoyl chloride, malonic ester condensation, and subsequent hydrolysis and decarboxylation.

Experimental Protocol

Stage 1.1: Preparation of 2-Picolinoyl Chloride [1][2]

-

Apparatus: A dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber (for HCl and SO₂).

-

Reagents:

-

2-Picolinic acid: 500 g (4.06 mol)

-

Toluene: 2.5 L

-

Thionyl chloride (SOCl₂): 580 g (4.87 mol, 1.2 equiv)

-

N,N-Dimethylformamide (DMF): 5 mL (catalyst)

-

-

Procedure: a. Charge the flask with 2-picolinic acid and toluene. b. Stir the suspension and add the catalytic amount of DMF. c. Heat the mixture to 55-65°C. d. Add thionyl chloride dropwise via the dropping funnel over 2-3 hours, maintaining the temperature. e. After the addition is complete, heat the mixture to reflux (approximately 110°C) for 2-3 hours until gas evolution ceases. f. Cool the reaction mixture to room temperature. g. Remove the excess thionyl chloride and toluene by vacuum distillation to obtain crude 2-picolinoyl chloride as an oil, which is used directly in the next stage.

Stage 1.2: Malonic Ester Condensation [1][2]

-

Apparatus: A dry 10 L multi-necked reaction vessel equipped with a mechanical stirrer, two dropping funnels, and a thermometer.

-

Reagents:

-

Diethyl malonate: 715 g (4.46 mol, 1.1 equiv)

-

Magnesium chloride (anhydrous): 20 g (0.21 mol)

-

Triethylamine: 900 g (8.90 mol, 2.2 equiv)

-

Toluene: 4 L

-

-

Procedure: a. Charge the reaction vessel with magnesium chloride, diethyl malonate, and toluene. b. Cool the mixture to 0-5°C with an ice bath. c. Add triethylamine dropwise, maintaining the temperature below 10°C. d. In a separate flask, dissolve the crude 2-picolinoyl chloride from Stage 1.1 in 1 L of toluene. e. Add the 2-picolinoyl chloride solution dropwise to the reaction mixture over 2-3 hours, keeping the temperature at 0-10°C. f. After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. g. Monitor the reaction by TLC or HPLC until completion. h. Quench the reaction by slowly adding 2 L of water. i. Separate the organic layer. Wash the organic layer with 1 L of 1 M HCl, followed by 1 L of saturated sodium bicarbonate solution, and finally 1 L of brine. j. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude diethyl 2-(pyridin-2-oyl)malonate.

Stage 1.3: Hydrolysis and Decarboxylation [1][2]

-

Apparatus: A 10 L reaction vessel equipped with a mechanical stirrer, a condenser, and a heating mantle.

-

Reagents:

-

Crude diethyl 2-(pyridin-2-oyl)malonate from Stage 1.2

-

Acetic acid: 2 L

-

Concentrated sulfuric acid: 100 mL

-

Water: 5 L

-

-

Procedure: a. Charge the reaction vessel with the crude malonate, acetic acid, water, and sulfuric acid. b. Heat the mixture to reflux (approximately 105-115°C) for 4-6 hours. Monitor the evolution of CO₂. c. After completion (monitored by TLC/HPLC), cool the reaction mixture to room temperature. d. Carefully neutralize the mixture to pH 7-8 with a 50% aqueous solution of sodium hydroxide, ensuring the temperature is kept below 40°C with external cooling. e. Extract the aqueous layer with ethyl acetate (3 x 1.5 L). f. Combine the organic extracts, wash with brine (1 L), and dry over anhydrous sodium sulfate. g. Concentrate the organic phase under reduced pressure. h. Purify the crude product by vacuum distillation to obtain pure 2-acetylpyridine.

Data Presentation

| Parameter | Stage 1.1 (Acid Chloride Formation) | Stage 1.2 (Condensation) | Stage 1.3 (Hydrolysis/Decarboxylation) | Overall (Step 1) |

| Starting Material | 2-Picolinic Acid (500 g) | 2-Picolinoyl Chloride | Diethyl 2-(pyridin-2-oyl)malonate | 2-Picolinic Acid (500 g) |

| Product | 2-Picolinoyl Chloride | Diethyl 2-(pyridin-2-oyl)malonate | 2-Acetylpyridine | 2-Acetylpyridine |

| Yield | Quantitative (used in situ) | ~85-90% (crude) | ~80-85% (after purification) | ~68-76% |

| Purity (by GC/HPLC) | N/A | N/A | >98% | >98% |

| Physical Appearance | Yellow to brown oil | Brown oil | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

Step 2: Scale-up Synthesis of this compound

This step involves the α-bromination of 2-acetylpyridine followed by a Williamson ether synthesis.

Experimental Protocol

Stage 2.1: Preparation of 2-(Bromoacetyl)pyridine Hydrobromide [3]

-

Apparatus: A 5 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a heating/cooling system.

-

Reagents:

-

2-Acetylpyridine: 400 g (3.30 mol)

-

30% Hydrobromic acid in acetic acid: 1.6 L

-

Bromine: 264 mL (5.12 mol, 1.55 equiv)

-

Diethyl ether: 4 L

-

-

Procedure: a. Charge the reactor with the hydrobromic acid/acetic acid solution and 2-acetylpyridine. b. Cool the mixture to 10-15°C. c. Add bromine dropwise over 2-3 hours, maintaining the temperature below 20°C. d. After the addition, warm the mixture to 40°C and stir for 1 hour. e. Further, heat the mixture to 75°C and stir for another hour. f. Cool the reaction mixture to 20°C. g. Slowly add diethyl ether to precipitate the product. h. Stir the resulting slurry for 30 minutes. i. Filter the yellow precipitate, wash with diethyl ether (2 x 500 mL), and dry under vacuum to yield 2-(bromoacetyl)pyridine hydrobromide.

Stage 2.2: Synthesis of this compound

-

Apparatus: A 10 L multi-necked reaction vessel equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer.

-

Reagents:

-

2-(Bromoacetyl)pyridine hydrobromide: 850 g (3.03 mol)

-

Ethanol (absolute): 5 L

-

Sodium metal: 76 g (3.30 mol, 1.1 equiv)

-

-

Procedure: a. Preparation of Sodium Ethoxide: Carefully add sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen) in the reaction vessel. The temperature will rise; control it with external cooling to maintain it below 50°C. b. Once all the sodium has dissolved, cool the sodium ethoxide solution to 0-5°C. c. Dissolve the 2-(bromoacetyl)pyridine hydrobromide in 2 L of absolute ethanol. d. Add the solution of the bromide to the sodium ethoxide solution dropwise over 2-3 hours, keeping the temperature below 10°C. e. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction by TLC or HPLC. g. Once the reaction is complete, neutralize the mixture with glacial acetic acid. h. Remove the ethanol under reduced pressure. i. To the residue, add 3 L of water and extract with dichloromethane (3 x 1 L). j. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. k. Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

| Parameter | Stage 2.1 (Bromination) | Stage 2.2 (Etherification) | Overall (Step 2) |

| Starting Material | 2-Acetylpyridine (400 g) | 2-(Bromoacetyl)pyridine HBr | 2-Acetylpyridine (400 g) |

| Product | 2-(Bromoacetyl)pyridine HBr | This compound | This compound |

| Yield | ~95-98% | ~75-85% (after purification) | ~71-83% |

| Purity (by GC/HPLC) | >97% | >99% | >99% |

| Physical Appearance | Yellow solid | Colorless to pale yellow oil | Colorless to pale yellow oil |

Visualizations

Caption: Experimental workflow for the synthesis of 2-Acetylpyridine.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Thionyl chloride and bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas. This should be performed under an inert atmosphere, and the sodium should be added in small portions to control the reaction rate.

-

Hydrobromic acid and sulfuric acid are strong acids. Handle with care to avoid skin and eye contact.

-

Vacuum distillation of organic compounds should be performed with a safety screen, and the apparatus should be checked for cracks or defects before use.

Conclusion

The protocols described in this application note provide a clear and scalable pathway for the synthesis of this compound. By following the detailed procedures and paying close attention to the safety recommendations, researchers can reliably produce this important pharmaceutical intermediate in high yield and purity. The provided data tables and workflow diagrams serve as a useful reference for planning and executing the synthesis on a larger scale.

References

Application Notes and Protocols for 2-(Ethoxyacetyl)pyridine in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(Ethoxyacetyl)pyridine as a key intermediate in the synthesis of pharmaceutical compounds. While direct literature citing this compound as a widely used intermediate is limited, its structure suggests a plausible role in the synthesis of complex heterocyclic molecules, such as precursors to anti-ulcer agents like Pirenzepine.

Introduction

This compound is a pyridine derivative with the chemical formula C₉H₁₁NO₂. The presence of a reactive ketone and an ether linkage makes it a versatile building block in organic synthesis. The pyridine moiety is a common scaffold in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to the pharmacokinetic profile of a molecule. This document outlines a hypothetical, yet chemically sound, application of this compound in a multi-step synthesis relevant to pharmaceutical drug development.

Hypothetical Application: Intermediate in the Synthesis of a Pirenzepine Analog Precursor

Pirenzepine is an M1 selective muscarinic receptor antagonist, used for the treatment of peptic ulcers. Its structure features a complex tricyclic system. This compound can be envisioned as a starting material for the synthesis of a key side chain that could be attached to the core heterocyclic structure.

The ethoxy group in this compound can serve as a protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a more reactive handle for further elaboration. The acetyl group provides a point of attachment for building the rest of the molecular framework.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from a plausible precursor, 2-(chloroacetyl)pyridine, via a nucleophilic substitution reaction.

Materials:

-

2-(Chloroacetyl)pyridine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-(chloroacetyl)pyridine hydrochloride in anhydrous ethanol, add sodium ethoxide at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hypothetical Use of this compound in a Condensation Reaction

This protocol outlines a hypothetical next step in a synthetic sequence, where this compound is reacted with a diamine to form an imine, a common reaction in the synthesis of heterocyclic compounds.

Materials:

-

This compound

-

A substituted diamine (e.g., 2-amino-N-methylaniline)

-

Toluene

-

p-Toluenesulfonic acid (PTSA) (catalytic amount)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of this compound in toluene, add the substituted diamine and a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the described protocols. These values are for illustrative purposes and would need to be optimized for specific laboratory conditions.

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-(Chloroacetyl)pyridine HCl |

| Reagent | Sodium Ethoxide |

| Solvent | Anhydrous Ethanol |

| Reaction Time | 3 hours |

| Reaction Temperature | Reflux |

| Yield (Crude) | 85% |

| Yield (Purified) | 75% |

| Purity (by HPLC) | >98% |

Table 2: Hypothetical Condensation Reaction of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Substituted Diamine |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Time | 6 hours |

| Reaction Temperature | Reflux with water removal |

| Yield (Crude) | 90% |

| Yield (Purified) | 82% |

| Purity (by HPLC) | >97% |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis of this compound and its subsequent hypothetical use in a condensation reaction.

Caption: Workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Ethoxyacetyl)pyridine